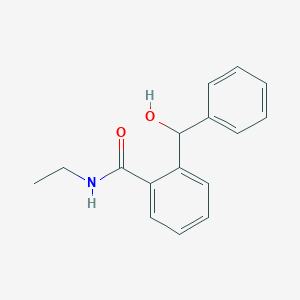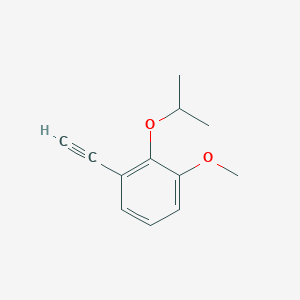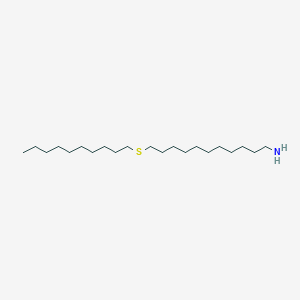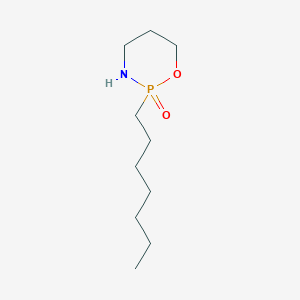
Benzamide, N-ethyl-2-(hydroxyphenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-ethyl-2-(hydroxyphenylmethyl)- is an organic compound with the molecular formula C16H17NO2 It is a derivative of benzamide, where the amide nitrogen is substituted with an ethyl group and the benzene ring is substituted with a hydroxyphenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the condensation of benzoic acids and amines. For Benzamide, N-ethyl-2-(hydroxyphenylmethyl)-, a common synthetic route involves the reaction of N-ethylbenzamide with 2-(hydroxyphenylmethyl) chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, is also becoming more common in the industrial production of benzamide derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-ethyl-2-(hydroxyphenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), Bromine (Br2)
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an amine from the amide group.
Substitution: Formation of nitro or halogenated derivatives of the benzene ring.
Applications De Recherche Scientifique
Benzamide, N-ethyl-2-(hydroxyphenylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of Benzamide, N-ethyl-2-(hydroxyphenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenylmethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The ethyl group on the amide nitrogen can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach its molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-ethylbenzamide: Benzamide with an ethyl group on the amide nitrogen.
2-hydroxybenzamide: Benzamide with a hydroxy group on the benzene ring.
Uniqueness
Benzamide, N-ethyl-2-(hydroxyphenylmethyl)- is unique due to the presence of both an ethyl group on the amide nitrogen and a hydroxyphenylmethyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications .
Propriétés
Numéro CAS |
339559-68-1 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
N-ethyl-2-[hydroxy(phenyl)methyl]benzamide |
InChI |
InChI=1S/C16H17NO2/c1-2-17-16(19)14-11-7-6-10-13(14)15(18)12-8-4-3-5-9-12/h3-11,15,18H,2H2,1H3,(H,17,19) |
Clé InChI |
UZPOBHJSMPZVMM-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=CC=CC=C1C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one](/img/structure/B14237665.png)
![2-Chloro-5-methyl-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B14237666.png)


![1,4-Diiodo-2,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene](/img/structure/B14237679.png)


ethanenitrile](/img/structure/B14237737.png)

![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]-](/img/structure/B14237747.png)


![6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide](/img/structure/B14237769.png)
